2-Ethoxy-5-iodopyrimidine 2-Ethoxy-5-iodopyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710067
InChI: InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7IN2O
Molecular Weight: 250.04 g/mol

2-Ethoxy-5-iodopyrimidine

CAS No.:

Cat. No.: VC17710067

Molecular Formula: C6H7IN2O

Molecular Weight: 250.04 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-5-iodopyrimidine -

Specification

Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
IUPAC Name 2-ethoxy-5-iodopyrimidine
Standard InChI InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Standard InChI Key NWQDWGCCJHJWPR-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC=C(C=N1)I

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Ethoxy-5-iodopyridine belongs to the pyridine family, a six-membered heterocyclic ring containing one nitrogen atom. The ethoxy group (-OCH2_2CH3_3) at the 2-position and the iodine atom at the 5-position introduce steric and electronic effects that influence reactivity. The compound’s predicted pKa\text{p}K_a of 2.01 ± 0.22 suggests moderate acidity, likely attributable to the electron-withdrawing iodine substituent .

Table 1: Key Physical Properties of 2-Ethoxy-5-iodopyridine

PropertyValue
Boiling Point253°C
Density1.714 g/cm³
Flash Point107°C
Storage Conditions2–8°C (light-sensitive)
Molecular Weight249.05 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO, chloroform)

Data derived from .

Spectroscopic and Analytical Data

Synthesis and Manufacturing Approaches

Direct Halogenation and Substitution Reactions

Patents such as CN113683571A and US4517368A provide insights into analogous methodologies for brominated and chlorinated pyridines . For instance:

  • Diazotization and Sandmeyer Reaction: 2-Amino-5-bromopyrimidine undergoes diazotization with NaNO2_2/HBr, followed by substitution with CuI to introduce iodine . Adapting this to pyridine systems could yield 2-ethoxy-5-iodopyridine by replacing the amino group with ethoxy via nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: Reacting 2-chloro-5-iodopyridine with ethanol under basic conditions could replace chlorine with ethoxy, though this requires high temperatures and catalytic agents .

Industrial-Scale Production Challenges

Industrial synthesis faces challenges such as controlling regioselectivity and minimizing byproducts. The use of phosphorus oxychloride (POCl3_3) to convert hydroxyl groups to chlorides, as seen in US4517368A, highlights the need for stringent safety protocols due to the reagent’s toxicity . Scalability also depends on optimizing reaction conditions (e.g., temperature, solvent selection) to enhance yield and purity .

Applications in Pharmaceutical and Agrochemical Research

Herbicide Development

The patent US4517368A emphasizes the utility of halogenated pyridines in herbicide formulations. Compounds like 2,3-dichloro-5-iodopyridine act as intermediates in synthesizing phenoxypropionate herbicides, which disrupt plant cell growth . The ethoxy group in 2-ethoxy-5-iodopyridine could enhance lipid solubility, improving herbicidal uptake in target organisms .

ParameterDetails
GHS ClassificationWarning (GHS07)
Precautionary MeasuresUse PPE, avoid inhalation, store in dark
HS Code2933399990
Regulatory ComplianceISO 9001:2015, REACH

Data from .

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